![molecular formula C14H7F4N3OS B2359819 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1206986-74-4](/img/structure/B2359819.png)
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds related to 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea have been synthesized to explore their structural and chemical properties. For instance, novel thiazolyl urea derivatives have been synthesized, their structures confirmed by elemental analysis, NMR, and X-ray diffraction, showing promising antitumor activities (Ling et al., 2008). Another study synthesized N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, demonstrating its fungicidal activities through structural characterizations (Song et al., 2008).
Biological Activity
The biological activities of these compounds have been extensively evaluated. Some compounds have exhibited significant antifungal and fungicidal activities against various pathogens, indicating their potential as agricultural fungicides or antifungal agents. For example, a study on N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea showed good fungicidal activity against Rhizoctonia solani and Botrytis cinerea (Shi, 2011).
Insecticide and Pest Control
Some derivatives have been explored for their insecticidal effects, particularly through the inhibition of chitin synthesis in insects. This mode of action prevents proper development of the insect's exoskeleton, making these compounds effective for pest control. The compound 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, for instance, demonstrates its effectiveness by inhibiting chitin synthesis in the cuticle of larvae (Deul et al., 1978).
Crystallographic Studies
Crystallographic studies of related compounds have provided insights into their molecular structures, interactions, and stability. For example, the crystal structure of flufenoxuron, a pesticide with a benzoylurea structure, was determined, showing N—H⋯O hydrogen bonds that form inversion dimers and contribute to the stability and activity of the compound (Jeon et al., 2014).
Propriétés
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3OS/c15-6-4-9(18)12-10(5-6)23-14(20-12)21-13(22)19-11-7(16)2-1-3-8(11)17/h1-5H,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCCJUQVTJESNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)
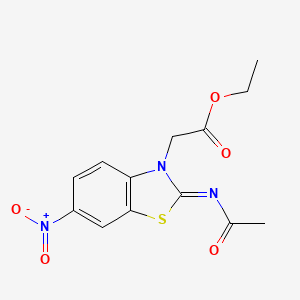

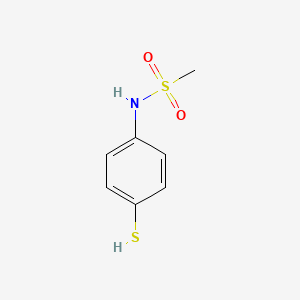

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)
![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)

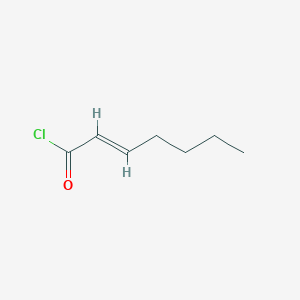
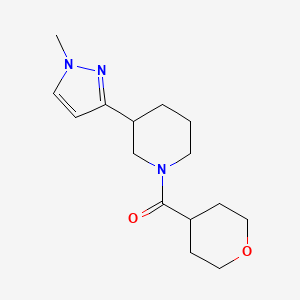
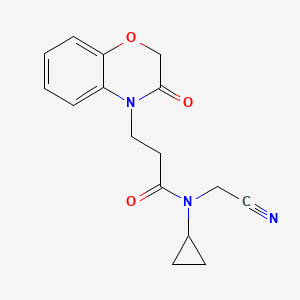
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)